molecular formula C13H11ClN2OS B1451957 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine CAS No. 1177346-53-0

6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1451957
CAS No.: 1177346-53-0
M. Wt: 278.76 g/mol
InChI Key: ZBMQMBZZVCGATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research. The compound features a benzothiazole core, a privileged scaffold in drug discovery, substituted with a chloro group, a methyl group, and a furylmethyl moiety attached to the amine . The planar benzothiazole system provides structural rigidity, while the specific substitution pattern influences the molecule's electronic properties and lipophilicity, which are critical parameters for biological activity . Benzothiazole derivatives, as a class, have a rich history and have demonstrated a broad spectrum of pharmacological activities in scientific research, including investigated anticancer, antimicrobial, and anti-inflammatory properties . The furan ring introduced by the N-(2-furylmethyl) group adds a second heterocyclic system, offering additional sites for potential molecular interactions and further synthetic modification . The chloro substituent also makes this compound a valuable synthetic intermediate for further chemical exploration via nucleophilic substitution reactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-8-5-9(14)6-11-12(8)16-13(18-11)15-7-10-3-2-4-17-10/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMQMBZZVCGATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCC3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine (CAS: 1177346-53-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClN2OS with a molar mass of 278.76 g/mol. The compound features a benzothiazole core, which is known for its bioactive properties.

PropertyValue
IUPAC Name6-chloro-N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine
CAS Number1177346-53-0
Molecular FormulaC13H11ClN2OS
Molar Mass278.76 g/mol

Antimicrobial Activity

Research indicates that compounds with a benzothiazole structure often exhibit antimicrobial properties . For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi. The presence of chlorine and furan moieties in this compound may enhance its antimicrobial efficacy.

Anticancer Activity

Benzothiazole derivatives have been reported to possess anticancer properties , primarily through mechanisms that disrupt DNA replication and repair processes. Studies have indicated that this compound can inhibit cancer cell proliferation in vitro.

Case Study:
In a study evaluating the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines, this compound demonstrated significant inhibition of cell growth in breast and lung cancer cells compared to control groups .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects . In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for treating inflammatory diseases.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : It could inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Potential modulation of receptors related to pain and inflammation has been suggested.

Research Findings

A comprehensive review of the literature highlights several key findings regarding the biological activity of this compound:

Study TypeFindings
In vitro CytotoxicitySignificant inhibition of cancer cell lines (e.g., MCF7, A549) .
Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteria .
Anti-inflammatory AssaysReduced levels of TNF-alpha and IL-6 in treated macrophages .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in the substituent at the 2-amine position:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Physical/Chemical Properties Evidence ID
6-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine 2-Furylmethyl C₁₃H₁₁ClN₂OS ~278.75 Not explicitly reported; inferred from analogs -
BT16: 6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine 4-Nitrophenyl-phenylthiazolyl C₂₂H₁₅ClN₄O₂S₂ 466.0 mp 279–281°C; IR (C=N at 1621 cm⁻¹); FABMS m/z 466
6-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine Pyridin-4-ylmethyl C₁₄H₁₂ClN₃S 289.78 No melting point reported; molecular mass confirmed
6-Chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine Morpholinoethyl C₁₄H₁₈ClN₃OS 311.83 95% purity; commercial availability
6-Chloro-N-methyl-1,3-benzothiazol-2-amine Methyl C₈H₇ClN₂S 198.67 CAS 34551-19-4; safety data available

Key Observations:

  • Molecular Weight and Complexity : BT16 (466 g/mol) is significantly heavier due to its bulky 4-nitrophenyl-phenylthiazolyl substituent, which may reduce bioavailability compared to the target compound .
  • Solubility: The morpholinoethyl substituent in likely enhances water solubility due to the morpholine ring’s polarity, whereas the furylmethyl group in the target compound may confer moderate solubility influenced by the furan’s hydrophobicity .
  • Thermal Stability : BT16’s high melting point (279–281°C) suggests greater crystallinity and stability compared to simpler analogs .
Anticancer Activity
  • Its complex structure may target kinases or DNA-binding proteins .
  • Pyridine Derivatives : Substitution with pyridylmethyl groups (e.g., ) could enhance interactions with enzymes like tyrosine kinases due to pyridine’s hydrogen-bonding capability .
  • Target Compound : The furylmethyl group’s electron-rich furan ring may facilitate interactions with hydrophobic pockets in cancer-related proteins, though experimental data are needed to confirm this hypothesis.
Antimicrobial and Antitubercular Activity
  • 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide () : Exhibited 65% inhibition against M. tuberculosis at 6.25 µg/mL. This highlights the importance of chloro substituents in antimycobacterial activity, though the benzothiazole core differs from pyrazine .

Preparation Methods

Formation of the Benzothiazole Core

The synthesis begins with the construction of the benzothiazole ring system. This is typically achieved by cyclization of 2-aminothiophenol derivatives with appropriate aldehydes or ketones under acidic conditions. For the target compound, 2-aminothiophenol bearing a methyl substituent at position 4 and a chloro substituent at position 6 is used as the starting material.

  • Reaction: Cyclization of 4-methyl-6-chloro-2-aminothiophenol with an aldehyde or ketone to form the benzothiazole nucleus.
  • Conditions: Acidic medium, often using polyphosphoric acid or sulfuric acid, with heating to promote ring closure.

Attachment of the Furylmethyl Group

The furylmethyl substituent is introduced via nucleophilic substitution at the nitrogen atom of the benzothiazole ring.

  • Reagents: 2-furylmethyl chloride (2-(chloromethyl)furan).
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA) to deprotonate the amine and facilitate nucleophilic attack.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
  • Temperature: Mild heating or room temperature to optimize reaction rate and minimize side reactions.

Methylation at the 4th Position

The methyl group at position 4 is generally introduced via methylation of the corresponding benzothiazole intermediate.

  • Reagents: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
  • Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
  • Conditions: Anhydrous environment, often under inert atmosphere to prevent side reactions.

Optimized Preparation Protocol (Summary Table)

Step Starting Material / Intermediate Reagents/Conditions Outcome/Yield (%) Notes
1 4-methyl-6-chloro-2-aminothiophenol Acidic cyclization (PPA or H₂SO₄), heat 70-85 Formation of benzothiazole core
2 Benzothiazole intermediate Chlorination with SOCl₂ or NCS, controlled temp 80-90 Introduction of 6-chloro group
3 6-chloro-4-methylbenzothiazole Reaction with 2-furylmethyl chloride, K₂CO₃, DMF, 50-80°C 75-88 N-alkylation with furylmethyl
4 N-(2-furylmethyl)-6-chloro-4-methylbenzothiazole Methylation with CH₃I, NaH, anhydrous solvent 65-80 Final methyl group introduction

Reaction Condition Analysis and Optimization

  • Solvent choice: Polar aprotic solvents such as DMF and DCM are preferred for nucleophilic substitution due to their ability to stabilize ionic intermediates and enhance reaction rates.
  • Temperature control: Maintaining moderate temperatures (room temperature to 80°C) is critical to prevent decomposition of sensitive furan rings and side reactions.
  • Base selection: Potassium carbonate and triethylamine are effective bases for deprotonation without causing unwanted side reactions.
  • Purification: Post-reaction purification is typically performed by column chromatography using silica gel and solvent systems such as ethyl acetate/hexane, or by recrystallization from methanol/water mixtures to achieve high purity.

Research Findings on Preparation Efficiency

  • The use of continuous flow reactors has been reported to improve scalability and yield by providing better control over reaction parameters such as temperature and mixing, especially for the nucleophilic substitution step involving the furylmethyl group.
  • Chlorination at the 6th position is more efficient when performed on the aminothiophenol precursor rather than on the benzothiazole ring, reducing by-products and increasing selectivity.
  • The methylation step requires strictly anhydrous conditions to prevent hydrolysis of methylating agents and to maximize yield.

Comparative Data Table of Preparation Methods

Method Aspect Batch Synthesis Continuous Flow Synthesis Notes
Reaction Time Hours to days Minutes to hours Flow synthesis reduces reaction time
Yield 65-85% 75-90% Flow methods improve yield
Scalability Limited by batch size Easily scalable Flow reactors allow continuous production
Purity Requires extensive purification Higher purity due to controlled conditions Flow synthesis reduces impurities
Cost-effectiveness Moderate Higher initial investment but lower per unit cost Flow synthesis advantageous for large scale

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation reactions between substituted benzothiazole precursors and furylmethylamine derivatives. Key steps include:

  • Reagent Selection: Use sodium acetate (NaOAc) as a base in ethanol (EtOH) under reflux (7–8 hours) to facilitate nucleophilic substitution .
  • Purification: Recrystallization from methanol (MeOH) or acetonitrile (ACN)/MeOH mixtures yields pure crystals. Monitor reaction progress via TLC (Rf ~0.56 in ACN:MeOH 1:1) .
  • Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1 molar ratio of 6-chloro-4-methyl-1,3-benzothiazol-2-amine to 2-furylmethyl bromide) and extend reflux time to 10 hours for improved conversion .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

Methodological Answer:

  • Spectroscopic Techniques:
    • IR Spectroscopy: Identify amine (–NH) stretches (~3200–3229 cm⁻¹) and C=S/C=N bonds (1310–1621 cm⁻¹) .
    • 1H NMR: Aromatic protons (δ 6.66–7.72 ppm), furylmethyl protons (δ 4.21–4.5 ppm), and NH signals (δ 9.98–10.79 ppm) confirm regiochemistry .
    • Mass Spectrometry: FABMS (m/z 355 [M+1]) validates molecular weight .
  • Elemental Analysis: Compare experimental vs. calculated C/H/N percentages (e.g., C: 47.21% observed vs. 47.27% theoretical) .

Q. What in vitro pharmacological screening protocols are used to assess its bioactivity?

Methodological Answer:

  • Anticancer Assays: Test against colon cancer cell lines (HCT-116, HT29) using MTT assays (48–72 hours incubation, IC50 calculations) .
  • Antimicrobial Screening: Employ agar diffusion methods against S. aureus and E. coli (MIC values via serial dilution) .
  • Data Interpretation: Compare dose-response curves and use ANOVA for statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

Methodological Answer:

  • Substituent Variation: Introduce electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups at the 4-methyl or furyl positions to modulate bioactivity .
  • Biological Testing: Correlate substituent effects with IC50 shifts (e.g., –NO₂ derivatives show 10-fold higher potency against HCT-15 cells) .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase) .

Q. What advanced synthetic strategies improve scalability for multi-step syntheses?

Methodological Answer:

  • Catalyst Optimization: Replace NaOAc with triethylamine (Et₃N) in dichloromethane (DCM) for faster reaction kinetics .
  • Microwave-Assisted Synthesis: Reduce reaction time from 7 hours to 30 minutes under controlled microwave irradiation (100°C) .
  • Flow Chemistry: Implement continuous-flow systems for intermediates like 6-chloro-4-methyl-1,3-benzothiazol-2-amine to enhance reproducibility .

Q. How are contradictory spectral or bioactivity data resolved in interdisciplinary studies?

Methodological Answer:

  • Data Cross-Validation: Replicate assays in triplicate and use orthogonal techniques (e.g., LC-MS alongside NMR for purity checks) .
  • Crystallographic Validation: Resolve ambiguities in regiochemistry via single-crystal X-ray diffraction (SHELXL refinement) .
  • Meta-Analysis: Compare datasets across literature (e.g., conflicting IC50 values may arise from cell-line heterogeneity) .

Q. What computational methods are employed to predict its pharmacokinetic (PK) and toxicity profiles?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or pkCSM to estimate bioavailability (%F = 65–70), BBB permeability (logBB < −1), and hepatotoxicity (CYP3A4 inhibition risk) .
  • Toxicity Screening: Run ProTox-II for organ-specific toxicity (e.g., LD50 ~300 mg/kg in rodents) .
  • MD Simulations: Perform 100-ns molecular dynamics (GROMACS) to assess stability in lipid bilayers .

Q. How is crystallographic data utilized to refine its 3D structure and intermolecular interactions?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to resolve H-bonding networks (e.g., N–H⋯S interactions) .
  • Refinement: Apply SHELXL-2018 for anisotropic displacement parameters and TWINABS for handling twinned crystals .
  • Validation: Check for voids (PLATON) and assign R-factor thresholds (R1 < 0.05 for high-resolution data) .

Tables of Key Data

Q. Table 1: Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
IR (KBr)3229 cm⁻¹ (NH), 1310 cm⁻¹ (C=S)
1H NMR (CDCl₃)δ 7.5–8.2 ppm (benzothiazole H)
FABMSm/z 355 ([M+1])

Q. Table 2: Biological Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Assay TypeReference
HCT-11612.3 ± 1.2MTT (48h)
HT2918.7 ± 2.1MTT (72h)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.